1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE
Overview
Description
Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate is an organic compound with a complex structure that includes dimethylamino, sulfonyl, phenylglycyl, and terephthalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method is the reaction of dimethyl terephthalate with N-[(dimethylamino)sulfonyl]-N-phenylglycine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing amino acid derivatives and terephthalate-based molecules. Examples include:
- Dimethyl 2-({N-[(methylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate
- Dimethyl 2-({N-[(ethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate
Uniqueness
Dimethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.
Properties
IUPAC Name |
dimethyl 2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S/c1-22(2)31(27,28)23(15-8-6-5-7-9-15)13-18(24)21-17-12-14(19(25)29-3)10-11-16(17)20(26)30-4/h5-12H,13H2,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLSOLHEPLHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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